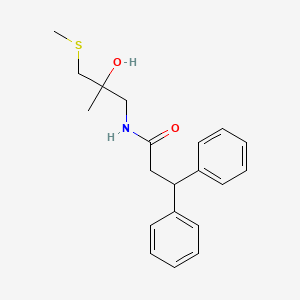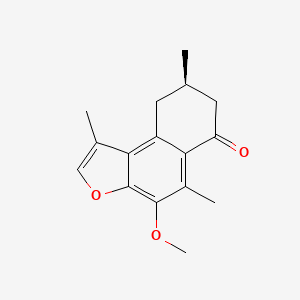
9-Methymyrrhone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methymyrrhone is a natural product isolated from the herbs of Commiphora myrrha. It is also known as 9-Methoxymyrrhone and has the molecular formula C₁₆H₁₈O₃ with a molecular weight of 258.31 g/mol . This compound is a sesquiterpenoid, a class of terpenes that consist of three isoprene units and often have significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methymyrrhone typically involves the extraction from Commiphora myrrha herbs. The compound can be isolated and purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. The large-scale extraction would involve the use of solvents and chromatographic techniques to isolate the compound from the plant material.
化学反応の分析
Types of Reactions
9-Methymyrrhone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
科学的研究の応用
9-Methymyrrhone has several scientific research applications, including:
Chemistry: Used as a reference standard and in content determination and identification experiments.
Biology: Studied for its potential biological activities and effects on various biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of natural product-based formulations and as a bioactive compound in various industrial applications
作用機序
The mechanism of action of 9-Methymyrrhone involves its interaction with specific molecular targets and pathways. While detailed mechanistic studies are limited, it is known that the compound can modulate various biological processes. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
9-Methoxymyrrhone: Another name for 9-Methymyrrhone, highlighting its methoxy group.
Other Sesquiterpenoids: Compounds such as farnesol, bisabolol, and caryophyllene, which share the sesquiterpenoid structure but differ in their specific functional groups and biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. Its isolation from Commiphora myrrha also adds to its uniqueness, as it is derived from a natural source with historical significance in traditional medicine .
特性
IUPAC Name |
(8R)-4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-8-5-11-13-9(2)7-19-16(13)15(18-4)10(3)14(11)12(17)6-8/h7-8H,5-6H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLDTAQTJKXXFC-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3C(=COC3=C(C(=C2C(=O)C1)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C3C(=COC3=C(C(=C2C(=O)C1)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2525416.png)
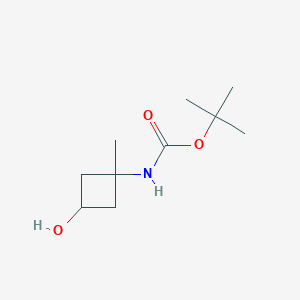
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2525420.png)
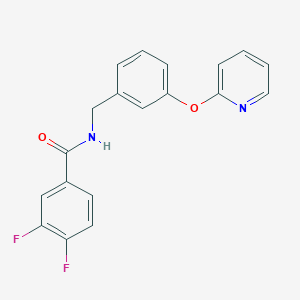
![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2525425.png)
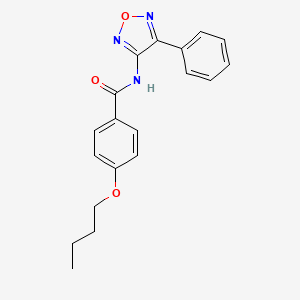
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2525429.png)
![N'-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2525432.png)
![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)
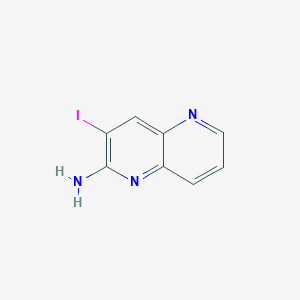
![4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine](/img/structure/B2525436.png)
